molecular formula C11H15BBrNO2 B1589589 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane CAS No. 374538-00-8

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Cat. No.: B1589589
CAS No.: 374538-00-8
M. Wt: 283.96 g/mol
InChI Key: CYGPBFLFZQMUBN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is an organoboron compound characterized by the presence of a bromophenyl group and a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane typically involves the reaction of 3-bromophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often catalyzed by palladium complexes in the presence of a base, such as potassium carbonate, and carried out in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Bromophenylboronic acid
  • 6-Methyl-1,3,6,2-dioxazaborocane

Uniqueness

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is unique due to the combination of the bromophenyl group and the dioxazaborocane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-14-5-7-15-12(16-8-6-14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGPBFLFZQMUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)C)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434631
Record name 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374538-00-8
Record name 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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